

# LPH-5: A Technical Overview of a Novel 5-HT2A Receptor Agonist

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## Compound of Interest

Compound Name: LPH-5

Cat. No.: B12361291

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## Introduction

**LPH-5**, also known as (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine, is a novel psychedelic compound belonging to the phenethylamine and 3-phenylpiperidine families. It is a cyclized derivative of 2C-TFM.[1] Currently under development for potential medical applications, **LPH-5** is distinguished by its action as a potent and selective partial agonist of the serotonin 5-HT2A receptor.[1][2][3] This high selectivity for the 5-HT2A subtype over the 5-HT2B and 5-HT2C receptors suggests a potential for therapeutic benefits while minimizing off-target effects, such as the cardiac risks associated with 5-HT2B receptor activation.[1] Preclinical studies have demonstrated that **LPH-5** induces robust and persistent antidepressant-like effects in animal models, highlighting its potential as a next-generation therapeutic for psychiatric disorders.[2][3]

## Chemical Structure and Properties

The chemical identity of **LPH-5** is well-defined, with its structure and properties cataloged in various chemical databases.

Property	Value	Reference
IUPAC Name	(S)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine	[1]
Other Names	(S)-2C-TFM-3PIP	[1]
CAS Number	2641630-97-7	[1][2]
Molecular Formula	C <sub>14</sub> H <sub>18</sub> F <sub>3</sub> NO <sub>2</sub>	[1][2]
Molar Mass	289.298 g·mol <sup>-1</sup>	[1]
SMILES	<chem>COC1=CC([C@@]2([H])CNCCC2)=C(OC)C=C1C(F)(F)F</chem>	[1]
InChI	InChI=1S/C14H18F3NO2/c1-19-12-7-11(14(15,16)17)13(20-2)6-10(12)9-4-3-5-18-8-9/h6-7,9,18H,3-5,8H2,1-2H3/t9-/m1/s1	[1]

## Pharmacological Data

**LPH-5**'s pharmacological profile is characterized by its high affinity and functional selectivity for the 5-HT<sub>2A</sub> receptor. The following tables summarize key quantitative data from in vitro functional assays.

Table 1: Receptor Binding and Functional Activity of **LPH-5**

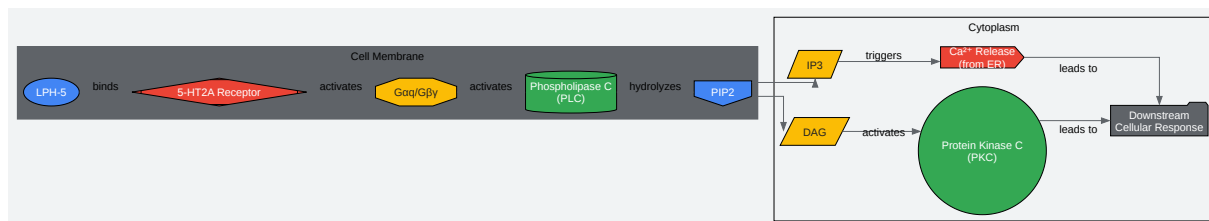
Assay Type	Receptor	Value	Reference
Binding Affinity (K <sub>i</sub> )	5-HT2A	1.3 nM	[1]
Functional Potency (EC <sub>50</sub> )	5-HT2A	2.1–25 nM	[1]
5-HT2A	190 nM	[2]	
Maximal Efficacy (E <sub>max</sub> )	5-HT2A	56–94%	[1]

Table 2: Selectivity Profile of **LPH-5** in Functional Assays

**LPH-5** demonstrates a pronounced selectivity for the 5-HT2A receptor over the 5-HT2B and 5-HT2C receptors, with selectivity ratios ranging from 10- to 100-fold in terms of both affinity and activational potency.[1]

## Signaling Pathway

**LPH-5** exerts its effects by activating the 5-HT2A receptor, a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by 5-HT2A receptor activation involves the Gαq protein pathway.



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**Caption:** 5-HT2A Receptor Signaling Pathway Activated by **LPH-5**.

Upon binding of **LPH-5**, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gαq subunit.[4][5] Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca<sup>2+</sup>).[5] Concurrently, DAG remains in the cell membrane and, along with the increased intracellular Ca<sup>2+</sup>, activates protein kinase C (PKC).[5] These events initiate a cascade of downstream cellular responses that are believed to underlie the pharmacological effects of **LPH-5**.

## Experimental Protocols

The characterization of **LPH-5** has involved several key experimental procedures, including in vitro functional assays and in vivo behavioral studies.

## Inositol Phosphate (IP) Accumulation Assay

This assay is a standard method to quantify the activation of Gq-coupled GPCRs like the 5-HT2A receptor.

Objective: To measure the accumulation of inositol phosphates, a downstream product of PLC activation, in response to **LPH-5** stimulation.

Methodology:

- Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor are cultured in appropriate media.
- Cell Seeding: Cells are seeded into multi-well plates and grown to a suitable confluency.
- Radiolabeling (Optional, for traditional methods): Cells are incubated with myo-[<sup>3</sup>H]inositol to incorporate the radiolabel into cellular phosphoinositides.
- Stimulation: The culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP1). Cells are then treated with varying concentrations of **LPH-5** or a control compound.
- Lysis and Extraction: After a defined incubation period, the reaction is terminated, and the cells are lysed. The soluble inositol phosphates are extracted.
- Quantification:
  - Radiometric Detection: The extracted inositol phosphates are separated using anion-exchange chromatography, and the radioactivity of the IP fractions is measured by liquid scintillation counting.
  - HTRF Assay: A more common modern approach uses a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay to directly quantify IP1 accumulation. This method does not require radiolabeling.
- Data Analysis: The amount of accumulated inositol phosphates is plotted against the concentration of **LPH-5** to determine the EC<sub>50</sub> and Emax values.

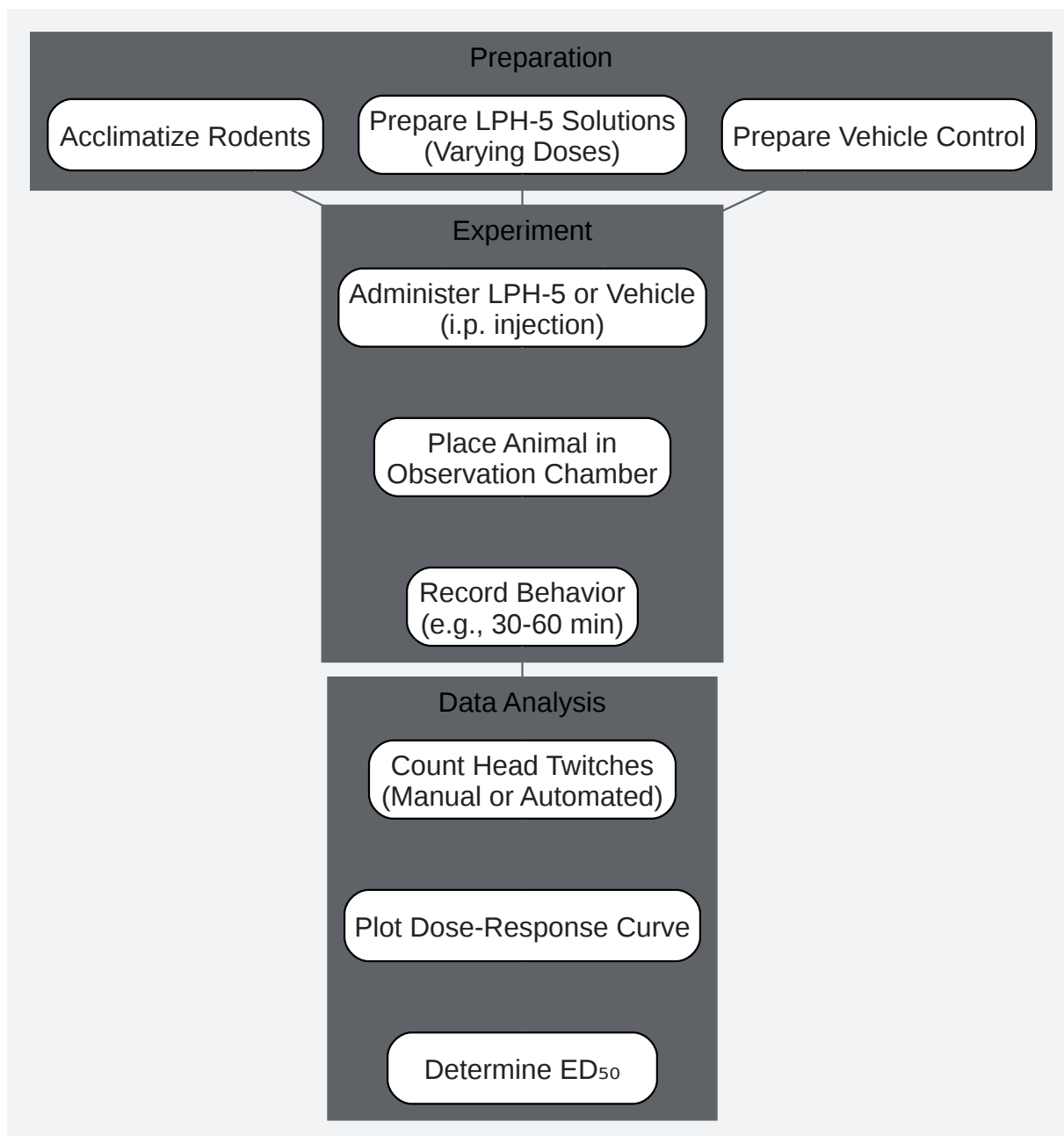
## Head-Twitch Response (HTR) Assay

The head-twitch response in rodents is a well-established behavioral proxy for 5-HT<sub>2A</sub> receptor activation and is used to assess the in vivo psychedelic-like activity of compounds.<sup>[6]</sup>

Objective: To quantify the frequency of head-twitch responses in rodents following the administration of **LPH-5**.

Methodology:

- Animal Subjects: Male Sprague Dawley or C57BL/6J mice are used for the study.
- Drug Preparation: **LPH-5** is dissolved in a suitable vehicle, such as sterile saline.
- Drug Administration: Animals are administered with varying doses of **LPH-5** or the vehicle via intraperitoneal (i.p.) injection.<sup>[7]</sup>
- Behavioral Observation: Immediately following injection, animals are placed in individual observation chambers. The number of head twitches is counted for a specified period (e.g., 30-60 minutes). This can be done by a trained observer or through automated systems using video recording or magnetometer-based detectors.<sup>[8][9]</sup>
- Data Analysis: The total number of head twitches is recorded for each animal. The data is then analyzed to determine the dose-response relationship of **LPH-5** on HTR induction.



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**Caption:** Experimental Workflow for the Head-Twitch Response (HTR) Assay.

## Conclusion

**LPH-5** is a promising new chemical entity with a well-defined structure and a highly selective pharmacological profile as a 5-HT<sub>2A</sub> receptor agonist. Its ability to potently activate this key receptor, coupled with its demonstrated antidepressant-like effects in preclinical models, positions it as a significant tool for research into the therapeutic mechanisms of psychedelics and a potential candidate for further drug development. The detailed understanding of its chemical properties, pharmacological activity, and the signaling pathways it modulates provides a solid foundation for ongoing and future investigations by researchers and drug development professionals.

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